Compound Description: Rolipram is a first-generation phosphodiesterase 4 (PDE4) inhibitor, exhibiting anti-inflammatory properties but limited in clinical use due to side effects like nausea and emesis [].
Relevance: Although not structurally identical, Rolipram's classification as a PDE4 inhibitor makes it relevant. The research emphasizes the importance of assessing emetic potential alongside anti-inflammatory activity for PDE4 inhibitors. This suggests that compounds structurally similar to N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide might also warrant investigation for potential PDE4 inhibitory activity and their therapeutic index [].
Relevance: Similar to Rolipram, Roflumilast's relevance stems from its classification as a PDE4 inhibitor. The study highlights the need for compounds with improved therapeutic indices, suggesting that exploring structural analogs of N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide for potential PDE4 inhibition could be beneficial [].
Cilomilast
Compound Description: Cilomilast is another second-generation PDE4 inhibitor, also studied for its anti-inflammatory effects and emetogenic potential [].
Relevance: Belonging to the same class of PDE4 inhibitors as Rolipram and Roflumilast, Cilomilast further emphasizes the research's focus on this drug category. The ongoing search for PDE4 inhibitors with a better safety profile indicates the potential relevance of investigating structural analogs of N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide in this context [].
Compound Description: EPPA-1 represents a novel, third-generation PDE4 inhibitor demonstrating an improved therapeutic index compared to earlier generation inhibitors. This suggests a more favorable balance between anti-inflammatory effects and lower emetogenicity [].
Relevance: While not a direct structural analog, EPPA-1 highlights the successful development of a third-generation PDE4 inhibitor with an improved therapeutic index. This emphasizes the potential of exploring structural modifications of compounds like N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide to achieve a similar goal of enhancing the safety and efficacy profile [].
Compound Description: This series of compounds were synthesized and found to possess analgesic activity surpassing that of acetylsalicylic acid in the "writhing syndrome" test [].
Relevance: These compounds share a common structural motif with the target compound: a piperazine ring substituted at the 4-position with an alkyl chain terminating in an amide group. This structural similarity suggests that the target compound, N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, might also exhibit analgesic properties, potentially through similar mechanisms of action [].
Compound Description: These are 2-substituted N-(4-phenyl-1-piperazinyl)propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4- pyridinedicarboximides synthesized and investigated for their potential central nervous system depressant activity [].
Relevance: These compounds share a core structural feature with the target compound: a piperazine ring with a 4-aryl substituent. This suggests that the target compound, N-(3,4-Dimethoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide, could potentially interact with similar biological targets in the central nervous system, although its specific pharmacological profile would need further investigation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.